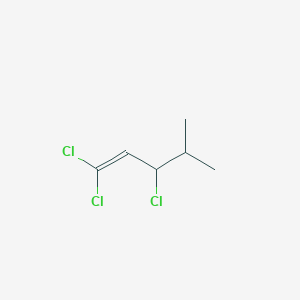
1,1,3-Trichloro-4-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-4-methylpent-1-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated alkene, characterized by the presence of three chlorine atoms and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Trichloro-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane using a strong base such as potassium hydroxide in ethanol at low temperatures . This reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-methylpent-1-ene followed by selective dehydrochlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trichloro-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form dienes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Bases: Strong bases such as potassium hydroxide or sodium ethoxide are used in elimination reactions.
Major Products
Substitution Products: Alcohols, ethers, and amines.
Addition Products: Dihalides and haloalkanes.
Elimination Products: Dienes and other unsaturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Wirkmechanismus
The mechanism of action of 1,1,3-trichloro-4-methylpent-1-ene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms and a double bond makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, while in addition reactions, the double bond reacts with electrophiles to form new products .
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trichloro-4-methylpent-1-ene can be compared with other chlorinated alkenes and similar compounds:
1,1,1-Trichloro-4-methylpent-2-ene: Similar structure but different position of the double bond, leading to different reactivity and applications.
1,1,2-Trichloro-4-methylpent-1-ene: Different position of chlorine atoms, affecting its chemical behavior.
4-Methylpent-1-ene: Lacks chlorine atoms, making it less reactive in substitution and addition reactions.
Eigenschaften
CAS-Nummer |
65696-60-8 |
|---|---|
Molekularformel |
C6H9Cl3 |
Molekulargewicht |
187.5 g/mol |
IUPAC-Name |
1,1,3-trichloro-4-methylpent-1-ene |
InChI |
InChI=1S/C6H9Cl3/c1-4(2)5(7)3-6(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
FTDJYHJIEOFRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


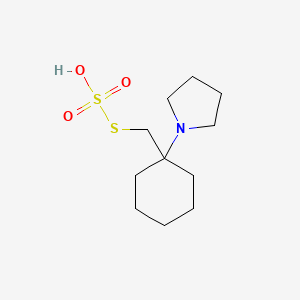
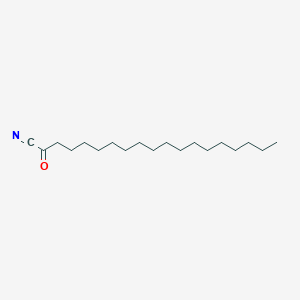
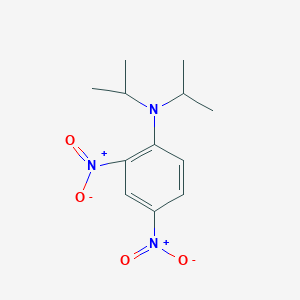


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
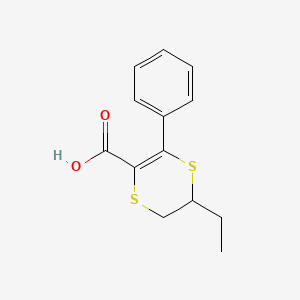
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
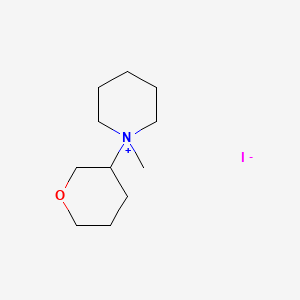
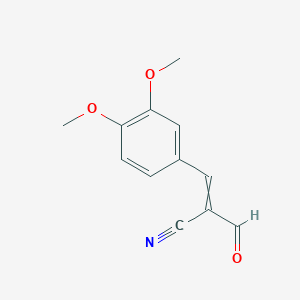
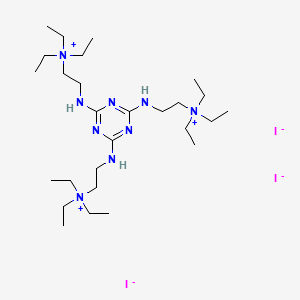
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
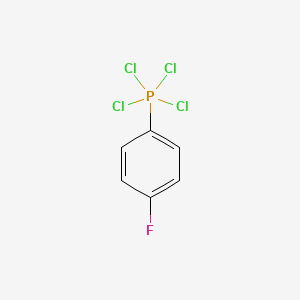
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
